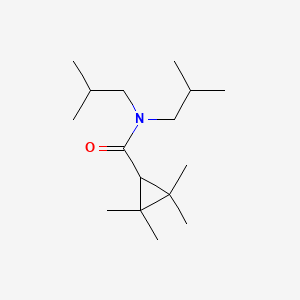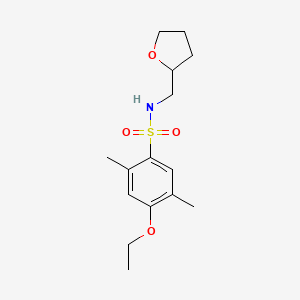
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropane ring substituted with two isobutyl groups and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diisobutylamine. The reaction is carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) using thionyl chloride as a reagent . The process involves the formation of an intermediate acid chloride, which then reacts with diisobutylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of milder and more economically attractive alternatives to traditional reagents, such as the combined reagent TiCl4/NaBH4, can be employed to reduce costs and improve safety .
化学反应分析
Types of Reactions
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) and various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the amide can yield the corresponding amine, while oxidation can produce various oxidized derivatives.
科学研究应用
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceutically important compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used as a precursor in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar in structure but contains an octylphenylphosphinyl group instead of the cyclopropane ring.
N,N-dimethyl-2,2,3,3-tetramethylcyclopropanecarboxamide: Similar but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the presence of multiple methyl groups
属性
分子式 |
C16H31NO |
|---|---|
分子量 |
253.42 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H31NO/c1-11(2)9-17(10-12(3)4)14(18)13-15(5,6)16(13,7)8/h11-13H,9-10H2,1-8H3 |
InChI 键 |
VJOPDUGRMQXZLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C(=O)C1C(C1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
![N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)

![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
